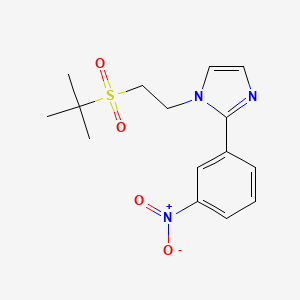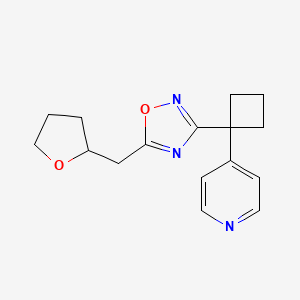![molecular formula C14H26N2O B7445314 N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B7445314.png)
N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide is a chemical compound with the molecular formula C12H21NO2 It is known for its unique structure, which includes an azepane ring, a methyl group, and a prop-2-enamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide typically involves the reaction of azepane with 2-methylbutan-2-yl prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or amides.
Wissenschaftliche Forschungsanwendungen
N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The azepane ring and prop-2-enamide group are believed to play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide can be compared with other similar compounds, such as:
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
These compounds share structural similarities, including the azepane ring and methacrylate or prop-2-enoate groups. this compound is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-4-13(17)15-14(2,3)9-12-16-10-7-5-6-8-11-16/h4H,1,5-12H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWUBZJQLCDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylsulfamoyl]benzoic acid](/img/structure/B7445232.png)
![N-[[3-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-2,2-dimethyloxolan-3-amine](/img/structure/B7445247.png)
![2-[4-[[6-(Cyclopropylamino)pyridine-3-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7445254.png)
![1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7445260.png)
![3-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7445273.png)
![2-[[(2-Hydroxy-2-methylbutyl)amino]methyl]-4,5-dimethylphenol](/img/structure/B7445276.png)
![N-[(5-chloroquinolin-8-yl)methyl]-1-methylsulfonylpyrrolidin-3-amine](/img/structure/B7445282.png)

![4-[[2-[3-(2-Methylphenyl)pyrrolidin-1-yl]propanoylamino]methyl]benzoic acid](/img/structure/B7445296.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7445304.png)
![4-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B7445305.png)
![5-[[(2S)-2-methoxypropyl]sulfamoyl]-2,3-dihydro-1-benzofuran-2-carboxylic acid](/img/structure/B7445311.png)
![2-[4-[(3a-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl)sulfonyl]pyrazol-1-yl]acetic acid](/img/structure/B7445313.png)
